3-Methyl-2-(2,4-xylyl)oxazolidine
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Overview
Description
2-(2,4-Dimethylphenyl)-3-methyloxazolidine is an organic compound characterized by the presence of an oxazolidine ring substituted with a 2,4-dimethylphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylphenyl)-3-methyloxazolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethylphenylamine with an aldehyde or ketone, followed by cyclization to form the oxazolidine ring. The reaction conditions often include the use of a catalyst and a solvent to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 2-(2,4-Dimethylphenyl)-3-methyloxazolidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethylphenyl)-3-methyloxazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazolidine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the oxazolidine ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction may produce reduced oxazolidine derivatives. Substitution reactions can result in various substituted oxazolidine compounds.
Scientific Research Applications
2-(2,4-Dimethylphenyl)-3-methyloxazolidine has several applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and protein-ligand binding due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(2,4-Dimethylphenyl)-3-methyloxazolidine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxazolidine ring and the phenyl group contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2,4-Dimethylphenyl)-3-methyloxazolidine include other oxazolidine derivatives and compounds with similar structural motifs, such as:
- 2-(2,4-Dimethylphenyl)-2H-benzotriazole
- N-(2,4-Dimethylphenyl)-3-oxobutyramide
Uniqueness
What sets 2-(2,4-Dimethylphenyl)-3-methyloxazolidine apart from similar compounds is its specific substitution pattern and the presence of both the oxazolidine ring and the 2,4-dimethylphenyl group
Properties
CAS No. |
67625-16-5 |
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Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-(2,4-dimethylphenyl)-3-methyl-1,3-oxazolidine |
InChI |
InChI=1S/C12H17NO/c1-9-4-5-11(10(2)8-9)12-13(3)6-7-14-12/h4-5,8,12H,6-7H2,1-3H3 |
InChI Key |
JQRNYPGAEDLVHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2N(CCO2)C)C |
Origin of Product |
United States |
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